4,4'-(4-Phenylpyridine-2,6-diyl)dibenzoic acid
Overview
Description
4,4’-(4-Phenylpyridine-2,6-diyl)dibenzoic acid is a chemical compound . It has been used as an efficient, inexpensive, and readily accessible monomer of the polybenzimidazole (PBI) copolymer .
Synthesis Analysis
This compound has been used to synthesize a series of novel non-planar PBI copolymers (BPY–PBI-x) by regulating the ratio with 2,6-pyridinedicarboxylic acid under microwave-assisted conditions .Chemical Reactions Analysis
The compound has been used in the synthesis of non-planar PBI copolymers . It has also been explored as a linker to construct three-dimensional metal–organic frameworks (MOFs) .Scientific Research Applications
Polymorphism and Pseudopolymorphism in Co-crystals
- Application: This compound demonstrates synthon polymorphism and pseudopolymorphism in its co-crystals, particularly with 4,4'-bipyridine and 4-hydroxybenzoic acid. Such properties are crucial in understanding and designing co-crystal structures with tailored stability and functionality (Mukherjee & Desiraju, 2011).
Porous Coordination Polymers
- Application: The compound is used in creating new metal-carboxylate frameworks, exhibiting various network structures like three-dimensional (3,6)-connected networks. These polymers are significant in materials science for their potential applications in gas storage and separation (Wei et al., 2014).
Multi-component Crystal Formation
- Application: It forms multi-component crystals with substituted benzoic acids, aiding in the study of solid-state proton transfer and intermolecular interactions. Such studies are fundamental in crystal engineering and pharmaceutical co-crystal design (Seaton et al., 2013).
Liquid Crystalline Complexes
- Application: The formation of novel hydrogen-bonded liquid crystalline complexes with this compound indicates its role in mesogenic behavior, which is essential in the field of liquid crystal technology and materials science (Arakawa et al., 2017).
Metal–Organic Framework Construction
- Application: It serves as a building block in constructing metal–organic complexes with varied structures. These complexes have applications in fields like catalysis, molecular recognition, and as frameworks for specific ion sensing and removal (Dai et al., 2009).
Thermally Activated Delayed Fluorescence (TADF) Materials
- Application: Utilized in constructing thermally activated delayed fluorescence materials. Such applications are pivotal in the development of efficient and cost-effective organic light-emitting diodes (OLEDs) (Li et al., 2021).
High Proton Conductivity Membranes
- Application: Implemented in the synthesis of novel polybenzimidazole copolymers for high proton conductivity membranes, which are significant in fuel cell technology (Sun et al., 2016).
Properties
IUPAC Name |
4-[6-(4-carboxyphenyl)-4-phenylpyridin-2-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO4/c27-24(28)19-10-6-17(7-11-19)22-14-21(16-4-2-1-3-5-16)15-23(26-22)18-8-12-20(13-9-18)25(29)30/h1-15H,(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDDXWFXEXENQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50525798 | |
Record name | 4,4'-(4-Phenylpyridine-2,6-diyl)dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50525798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42178-86-9 | |
Record name | 4,4'-(4-Phenylpyridine-2,6-diyl)dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50525798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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